molecular formula C6H10BrN3 B14894789 5-Bromo-3-butyl-1H-1,2,4-triazole

5-Bromo-3-butyl-1H-1,2,4-triazole

Cat. No.: B14894789
M. Wt: 204.07 g/mol
InChI Key: XTDJAXNDLFIDQH-UHFFFAOYSA-N
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Description

5-Bromo-3-butyl-1H-1,2,4-triazole: is a heterocyclic compound that belongs to the triazole family. Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms. This specific compound has a bromine atom at the 5th position and a butyl group at the 3rd position on the triazole ring. The molecular formula of this compound is C6H10BrN3 , and it has a molecular weight of 204.07 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-butyl-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 3-butyl-1H-1,2,4-triazole with bromine in the presence of a suitable solvent and catalyst. The reaction conditions often include:

    Solvent: Acetonitrile or dichloromethane

    Catalyst: Iron(III) bromide or aluminum bromide

    Temperature: Room temperature to 50°C

    Reaction Time: 2-6 hours

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to higher efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-butyl-1H-1,2,4-triazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The butyl group can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids.

    Reduction Reactions: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

Common Reagents and Conditions

    Substitution: Sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like DMF or DMSO.

    Oxidation: Potassium permanganate, chromium trioxide, or PCC in solvents like acetone or dichloromethane.

    Reduction: Lithium aluminum hydride or sodium borohydride in ether or THF.

Major Products

    Substitution: Formation of 5-azido-3-butyl-1H-1,2,4-triazole, 5-thio-3-butyl-1H-1,2,4-triazole, or 5-alkoxy-3-butyl-1H-1,2,4-triazole.

    Oxidation: Formation of 3-butyl-5-bromo-1H-1,2,4-triazole-4-carboxylic acid.

    Reduction: Formation of 3-butyl-5-bromo-1,2-dihydro-1H-1,2,4-triazole.

Scientific Research Applications

5-Bromo-3-butyl-1H-1,2,4-triazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-3-butyl-1H-1,2,4-triazole involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity. The bromine atom and butyl group contribute to the compound’s binding affinity and specificity. The pathways involved may include:

    Enzyme Inhibition: Binding to the active site of enzymes, preventing substrate access.

    Receptor Modulation: Interacting with receptor sites, altering their conformation and activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-3-butyl-1H-1,2,4-triazole is unique due to the presence of both the bromine atom and the butyl group, which confer distinct chemical reactivity and biological activity. Its combination of substituents makes it a valuable compound for diverse applications in research and industry.

Properties

Molecular Formula

C6H10BrN3

Molecular Weight

204.07 g/mol

IUPAC Name

3-bromo-5-butyl-1H-1,2,4-triazole

InChI

InChI=1S/C6H10BrN3/c1-2-3-4-5-8-6(7)10-9-5/h2-4H2,1H3,(H,8,9,10)

InChI Key

XTDJAXNDLFIDQH-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=NC(=NN1)Br

Origin of Product

United States

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